molecular formula C18H19N3 B14225254 3-Pyridinecarbonitrile, 6-[3-(3-methylphenyl)-1-piperidinyl]- CAS No. 827322-96-3

3-Pyridinecarbonitrile, 6-[3-(3-methylphenyl)-1-piperidinyl]-

Katalognummer: B14225254
CAS-Nummer: 827322-96-3
Molekulargewicht: 277.4 g/mol
InChI-Schlüssel: IVTPBXAODLOBCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pyridinecarbonitrile, 6-[3-(3-methylphenyl)-1-piperidinyl]- is a complex organic compound with a unique structure that combines a pyridine ring, a carbonitrile group, and a piperidine moiety substituted with a 3-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 6-[3-(3-methylphenyl)-1-piperidinyl]- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperidine derivative reacts with a pyridinecarbonitrile precursor under controlled conditions. The reaction may require catalysts such as palladium or copper complexes to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps such as recrystallization or chromatography to isolate the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyridinecarbonitrile, 6-[3-(3-methylphenyl)-1-piperidinyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction may produce pyridinecarbinols.

Wissenschaftliche Forschungsanwendungen

3-Pyridinecarbonitrile, 6-[3-(3-methylphenyl)-1-piperidinyl]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-Pyridinecarbonitrile, 6-[3-(3-methylphenyl)-1-piperidinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Cyanopyridine: A simpler analog with a pyridine ring and a nitrile group.

    2-Chloro-3-pyridinecarbonitrile: Contains a chlorine substituent, offering different reactivity.

    6-Amino-3-pyridinecarbonitrile: Contains an amino group, providing different biological activity.

Uniqueness

3-Pyridinecarbonitrile, 6-[3-(3-methylphenyl)-1-piperidinyl]- is unique due to its complex structure, which combines multiple functional groups and a piperidine moiety

Eigenschaften

CAS-Nummer

827322-96-3

Molekularformel

C18H19N3

Molekulargewicht

277.4 g/mol

IUPAC-Name

6-[3-(3-methylphenyl)piperidin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C18H19N3/c1-14-4-2-5-16(10-14)17-6-3-9-21(13-17)18-8-7-15(11-19)12-20-18/h2,4-5,7-8,10,12,17H,3,6,9,13H2,1H3

InChI-Schlüssel

IVTPBXAODLOBCF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C2CCCN(C2)C3=NC=C(C=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.